molecular formula C6H6INO B2771246 5-Iodo-4-methylpyridin-2-ol CAS No. 944718-23-4

5-Iodo-4-methylpyridin-2-ol

Cat. No.: B2771246
CAS No.: 944718-23-4
M. Wt: 235.024
InChI Key: GNUXIOPGOGFVSK-UHFFFAOYSA-N
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Description

5-Iodo-4-methylpyridin-2-ol: is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position

Properties

IUPAC Name

5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUXIOPGOGFVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyridin-2-ol typically involves the iodination of 4-methylpyridin-2-ol. One common method includes the reaction of 2-hydroxy-4-methylpyridine with iodine in the presence of a base such as sodium carbonate. The reaction is carried out in water at elevated temperatures (around 70°C) overnight. The mixture is then acidified, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for 5-Iodo-4-methylpyridin-2-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methylpyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-4-methylpyridin-2-ol or 5-cyano-4-methylpyridin-2-ol can be formed.

    Oxidation Products: 5-Iodo-4-methylpyridin-2-one.

    Reduction Products: 5-Iodo-4-methylpyridin-2-methanol.

    Coupling Products: Various biaryl compounds depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methylpyridin-2-ol and its derivatives largely depends on the specific biological target. Generally, pyridine derivatives can interact with various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes by binding to their active sites or alter receptor functions by acting as agonists or antagonists .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-4-methylpyridin-2-ol is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the pyridine ring.

Biological Activity

5-Iodo-4-methylpyridin-2-ol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its unique structure, characterized by an iodine atom, a methyl group, and a hydroxyl group on the pyridine ring, contributes to its diverse pharmacological properties.

The molecular formula of 5-Iodo-4-methylpyridin-2-ol is C₆H₆INO. It can be synthesized through the iodination of 4-methylpyridin-2-ol, typically involving the reaction of 2-hydroxy-4-methylpyridine with iodine in the presence of a base like sodium carbonate at elevated temperatures. This compound is notable for its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for further synthetic applications.

The biological activity of 5-Iodo-4-methylpyridin-2-ol is primarily attributed to its interaction with specific biological targets. Pyridine derivatives are known to modulate enzyme activity by binding to their active sites or altering receptor functions. This compound has shown potential as an inhibitor or modulator in various biochemical pathways.

Biological Activities

Antiviral Activity : Research indicates that compounds similar to 5-Iodo-4-methylpyridin-2-ol possess antiviral properties. For instance, studies have demonstrated that certain pyridine derivatives can inhibit viral replication by interfering with viral enzymes.

Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential : Preliminary studies suggest that 5-Iodo-4-methylpyridin-2-ol may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of 5-Iodo-4-methylpyridin-2-ol and related compounds:

  • Antiviral Study : A study found that derivatives of pyridine exhibited significant antiviral activity against influenza viruses. The mechanism was linked to the inhibition of viral RNA synthesis.
  • Antimicrobial Efficacy : In vitro tests demonstrated that 5-Iodo-4-methylpyridin-2-ol showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that this compound could induce cell death through apoptosis, as evidenced by increased levels of caspase activation and changes in mitochondrial membrane potential.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
5-Iodo-4-methylpyridin-2-ol Iodine at position 5, methyl at position 4Antiviral, antimicrobial, anticancer
4-Methylpyridin-2-ol No iodineLimited biological activity
5-Bromo-4-methylpyridin-2-ol Bromine instead of iodineSimilar but generally less potent

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